molecular formula C21H23N5O6 B12901062 N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Cat. No.: B12901062
M. Wt: 441.4 g/mol
InChI Key: ZRZDUSWIRNOLIF-BEJVLZFQSA-N
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Description

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a benzamide group. This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a tetrahydrofuran ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves several steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler precursors like formamide and glycine.

    Attachment of the Tetrahydrofuran Ring: This step involves the formation of a glycosidic bond between the purine base and a tetrahydrofuran derivative. This is often achieved through a glycosylation reaction using a suitable glycosyl donor and an acid catalyst.

    Introduction of the Benzamide Group: The final step involves the coupling of the purine-tetrahydrofuran intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound’s purine base is of particular interest due to its similarity to nucleotides, which are the building blocks of DNA and RNA. This makes it a potential candidate for studies on genetic material and enzyme interactions.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.

Mechanism of Action

The mechanism by which N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide exerts its effects is likely related to its ability to interact with biological macromolecules. The purine base can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The benzamide group may enhance binding affinity to specific targets, while the tetrahydrofuran ring could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Benzamide: A simpler compound with the same benzamide group but lacking the complex purine and tetrahydrofuran structure.

    Ribavirin: An antiviral drug with a similar purine base but different functional groups.

Uniqueness

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to its combination of a purine base, a tetrahydrofuran ring, and a benzamide group. This combination of functional groups and structural elements is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.

Properties

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2S)-oxolan-2-yl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C21H23N5O6/c27-9-13-16(28)17(32-14-7-4-8-30-14)21(31-13)26-11-24-15-18(22-10-23-19(15)26)25-20(29)12-5-2-1-3-6-12/h1-3,5-6,10-11,13-14,16-17,21,27-28H,4,7-9H2,(H,22,23,25,29)/t13-,14+,16-,17-,21-/m1/s1

InChI Key

ZRZDUSWIRNOLIF-BEJVLZFQSA-N

Isomeric SMILES

C1C[C@@H](OC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O

Canonical SMILES

C1CC(OC1)OC2C(C(OC2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O

Origin of Product

United States

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